Magnesium ATP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Importance of Magnesium in Cellular Function:

Magnesium (Mg) is a crucial element for various biological processes within the cell. It acts as a cofactor for over 600 enzymes, playing a vital role in energy production, muscle function, and nerve transmission .

ATP: The Cellular Energy Currency:

Adenosine triphosphate (ATP) is the primary energy carrier molecule within cells. It stores and transfers energy, powering various cellular functions like protein synthesis, muscle contraction, and signal transduction .

The Link Between Magnesium and ATP:

Magnesium binds to ATP, forming a complex crucial for numerous cellular processes. This complex plays a vital role in:

- Maintaining ATP stability: Magnesium stabilizes the phosphate groups within the ATP molecule, which is essential for its energy-carrying function .

- Activating ATP-dependent enzymes: The magnesium-ATP complex acts as a substrate for many enzymes, enabling them to perform their specific functions within the cell .

- Mitochondrial function: Magnesium is essential for maintaining proper mitochondrial function, the cellular powerhouses responsible for generating ATP through oxidative phosphorylation .

Research Applications of Magnesium ATP:

While "Magnesium ATP" isn't a commonly used term in scientific research, the individual components and their interaction are extensively studied. Here are some research applications:

- Investigating the role of magnesium deficiency in various diseases: Studies explore the link between low magnesium levels and conditions like diabetes, cardiovascular disease, and neurological disorders .

- Understanding the effects of magnesium supplementation on cellular function: Research examines how supplementing magnesium impacts ATP levels, enzyme activity, and overall cellular health .

- Developing therapeutic strategies: Researchers are exploring the potential of using magnesium and/or ATP to treat or manage various health conditions, but this field is still under investigation .

Magnesium adenosine triphosphate, commonly referred to as Magnesium ATP, is a complex formed by the coordination of magnesium ions with adenosine triphosphate. This compound plays a critical role in various biochemical processes, serving as a primary energy currency in cellular metabolism. Magnesium ions are essential for the stability and function of adenosine triphosphate, as they facilitate the proper conformation of the molecule, enhancing its reactivity and interaction with enzymes.

| Compound | Description | Unique Features |

|---|---|---|

| Adenosine Triphosphate | A nucleotide that serves as an energy carrier | Exists in both free form and bound to magnesium |

| Adenosine Diphosphate | Precursor to adenosine triphosphate | Lower energy state than adenosine triphosphate |

| Guanosine Triphosphate | Another nucleotide involved in energy transfer | Functions similarly but involves guanine instead of adenine |

| Inorganic Phosphate | A simple phosphate ion that participates in phosphorylation reactions | Does not contain an adenine base |

Magnesium ATP's uniqueness lies in its specific requirement for magnesium ions, which enhance its stability and reactivity compared to other nucleotide triphosphates. The presence of magnesium also distinguishes it from inorganic phosphate, which does not have the same structural complexity or biological role.

Magnesium ATP is crucial for various biological activities, including:

- Energy Transfer: It serves as a primary energy donor in cellular processes such as muscle contraction, nerve impulse transmission, and biosynthesis.

- Enzyme Activation: Many enzymes require Magnesium ATP for activation. The magnesium ion stabilizes the negative charges on the phosphate groups of ATP, facilitating interactions with enzymes.

- Cell Signaling: Magnesium ATP acts as a signaling molecule in various pathways, influencing cellular responses to stimuli.

Magnesium ATP has diverse applications across various fields:

- Biochemistry Research: It is widely used in studies involving energy metabolism and enzyme kinetics.

- Clinical Medicine: Magnesium ATP formulations are utilized in treating conditions like myocardial ischemia and certain metabolic disorders due to their role in energy metabolism.

- Agriculture: It is employed in plant nutrition to enhance growth and yield by improving energy availability during metabolic processes.

Research has shown that Magnesium ATP interacts with several biomolecules, influencing their activity:

- Enzymes: Studies indicate that magnesium ions enhance the catalytic efficiency of enzymes like kinases and synthases by stabilizing transition states during reactions .

- Proteins: The binding of Magnesium ATP to proteins can induce conformational changes that modulate their function. For instance, it has been shown that magnesium coordination affects protein folding and stability .

- Nucleic Acids: Magnesium ATP plays a role in stabilizing nucleic acid structures during replication and transcription processes.

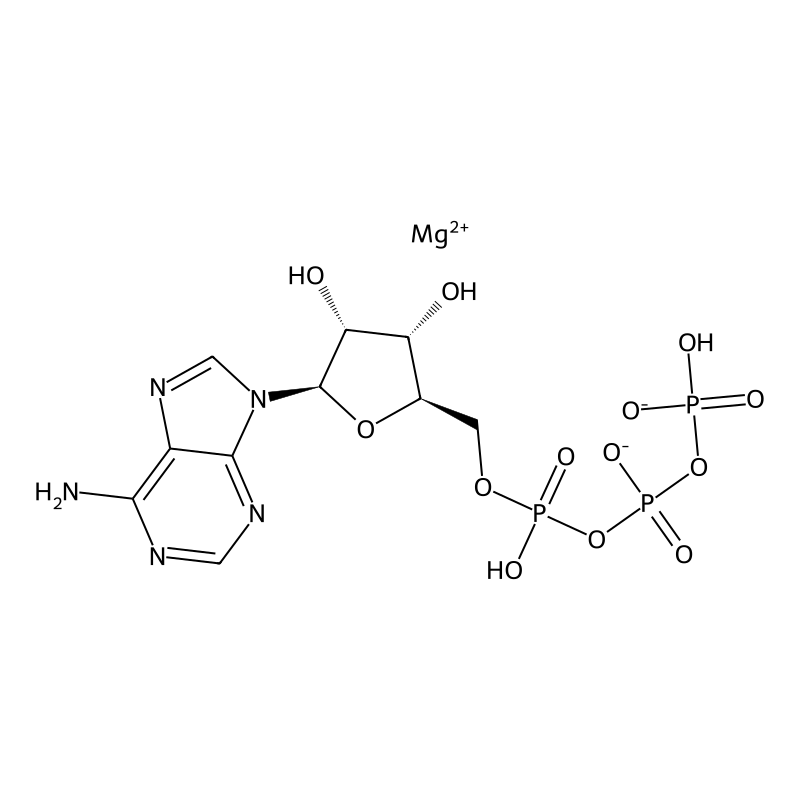

Molecular Structure

Magnesium adenosine triphosphate represents a complex coordination compound formed between the divalent magnesium cation and the adenosine triphosphate molecule [1] [2]. The empirical formula for this compound is represented as C₁₀H₁₆N₅O₁₃P₃ · xMg²⁺, with a molecular weight of 507.18 on a free acid basis [1]. This molecular complex constitutes the biologically active form of adenosine triphosphate found in cellular environments [4].

Adenine Component

The adenine component of magnesium adenosine triphosphate consists of a purine base structure characterized by a double-ring system containing nine members with five carbon atoms and four nitrogen atoms [10] [11]. Adenine is classified as 6-amino purine, featuring an amino group substituted at the sixth position of the pyrimidine ring within the purine structure [11]. The molecular framework exhibits a fused bicyclic arrangement where the six-membered pyrimidine ring is connected to a five-membered imidazole ring [11]. The nitrogen atoms are positioned at the first and third positions of the pyrimidine ring, while additional nitrogen atoms occupy the seventh and ninth positions of the imidazole ring [11]. This nitrogenous base forms a glycosidic bond with the ribose sugar through the ninth nitrogen atom, establishing the foundational nucleoside structure [8] [9].

Ribose Sugar Moiety

The ribose sugar moiety constitutes a pentose sugar component with the molecular formula C₅H₁₀O₅ [12]. This aldose sugar contains an aldehydic functional group and exists in multiple conformational states within aqueous solutions [12]. The ribose molecule predominantly adopts a furanose ring configuration, forming a five-membered ring structure where four corners are occupied by carbon atoms and the fifth corner contains an oxygen atom [12]. The β-configuration is characteristic of naturally occurring nucleic acids, allowing for proper base pairing and stacking interactions [12]. The ribose sugar exhibits conformational dynamics through pseudorotational cycles, transitioning between different pucker conformations including C3'-endo and C2'-endo forms [12]. The fifth carbon atom of ribose serves as the attachment site for the triphosphate chain through phosphodiester linkages [9] [13].

Triphosphate Chain

The triphosphate chain comprises three phosphate groups designated as alpha, beta, and gamma phosphates in order from the ribose sugar to the terminal phosphate [8] [15] [19]. These phosphoryl groups are interconnected through phosphoanhydride bonds, specifically between the alpha-beta phosphates and beta-gamma phosphates [15] [17]. Each phosphate group contains a phosphorus atom bonded to four oxygen atoms, with the chemical formula of each unit being PO₄³⁻ [16]. The phosphoryl groups exhibit sp³ hybridization at the phosphorus atom and maintain negative charges under physiological conditions [16]. The gamma phosphate represents the terminal phosphate group that participates in hydrolysis reactions, while the alpha phosphate maintains direct connection to the ribose sugar [15] [19]. The phosphoanhydride bonds store considerable chemical energy due to electrostatic repulsion between adjacent negatively charged phosphate groups [17].

Magnesium Binding Sites

Magnesium binding sites within the adenosine triphosphate molecule involve coordination with oxygen atoms from the phosphate groups [2] [3]. The binding constant for magnesium interaction with adenosine triphosphate has been determined to be 9554, indicating high affinity coordination [2]. Two primary coordination geometries predominate in aqueous solution: bidentate coordination involving the beta and gamma phosphate groups, and tridentate coordination encompassing all three phosphate groups [7]. In the bidentate configuration, magnesium coordinates with oxygen atoms from the terminal beta and gamma phosphates only [7]. The tridentate arrangement involves magnesium interaction with oxygen atoms from all three phosphate groups [7]. Nuclear magnetic resonance and spectroscopic studies have detected both coordination modes, with evidence suggesting a slight preference for bidentate coordination [7]. The divalent magnesium cation forms a complex coordination environment, typically involving six water molecules in its hydration sphere when not bound to adenosine triphosphate [3].

Electronic Structure

The electronic structure of magnesium adenosine triphosphate involves complex molecular orbital arrangements resulting from the interaction between the organic adenosine triphosphate molecule and the magnesium cation [3]. Liquid-jet photoemission spectroscopy studies have revealed specific electronic changes upon magnesium coordination with adenosine triphosphate [3]. Valence photoelectron data demonstrate spectral modifications in both phosphate and adenine features due to magnesium interactions [3]. Chemical shifts observed in magnesium 2p, magnesium 2s, phosphorus 2p, and phosphorus 2s core-level spectra correlate with the formation of various magnesium-adenosine triphosphate complexes [3]. The electron binding energies of individual phosphate groups are influenced by magnesium coordination, with calculated binding energy values showing 196.86 eV for alpha-phosphate, 196.85 eV for beta-phosphate, and 195.98 eV for gamma-phosphate in the unbound adenosine triphosphate molecule [3]. Upon magnesium binding, these binding energies increase systematically, indicating charge redistribution within the molecular framework [3].

Physical Properties

Solubility Characteristics

Magnesium adenosine triphosphate exhibits high solubility in aqueous solutions, with solubility values reaching 50 mg/mL in water [33] [35] [38]. The compound forms clear, colorless solutions when dissolved in water [33]. The solubility characteristics are influenced by pH conditions, with optimal stability occurring between pH 6.8 and 7.4 [34]. Sodium and potassium salts of adenosine triphosphate demonstrate enhanced water solubility compared to other metal salt forms [39]. The high solubility results from the polar nature of the phosphate groups and the hydration of the magnesium cation [34] [36]. The compound maintains solubility across a wide range of ionic strengths and buffer systems commonly used in biochemical applications [35].

Spectroscopic Properties

Spectroscopic analysis of magnesium adenosine triphosphate reveals characteristic absorption and emission properties [3] [40] [43]. Ultraviolet absorption spectroscopy shows maximum absorption at 259 nm with an extinction coefficient of 15.4 mM⁻¹ at this wavelength when measured in 100 mM phosphate buffer at pH 7.0 [33]. The absorption spectrum exhibits additional features in the vacuum-ultraviolet region between 150-190 nm and far-ultraviolet region from 190-260 nm [40]. Infrared spectroscopy reveals specific vibrational modes associated with phosphate groups, including asymmetric phosphate stretching vibrations [44]. Nuclear magnetic resonance spectroscopy provides detailed information about phosphorus environments, with distinct chemical shifts for alpha, beta, and gamma phosphate groups [45]. The ³¹P nuclear magnetic resonance spectrum displays characteristic signals that shift upon magnesium coordination [45].

Stability Parameters

The stability of magnesium adenosine triphosphate depends on multiple environmental factors including temperature, pH, and storage conditions [33] [34] [47]. The compound demonstrates stability in solutions maintained between pH 6.8 and 7.4, but undergoes rapid hydrolysis at extreme pH values [34]. Temperature studies reveal that the compound remains stable for at least two years when stored at -20°C under desiccated conditions [33]. Aqueous solutions maintain stability for months when frozen at -15°C and approximately one week at 0°C [33]. Thermal degradation studies indicate complete breakdown of the triphosphate structure within 60 seconds at 250°C [49]. The compound exhibits particular instability in alkaline solutions, rapidly decomposing to inorganic pyrophosphate and adenosine monophosphate even at 0°C [33]. Decomposition rates of less than 0.5% per year are observed under optimal storage conditions [33].

| Parameter | Value | Conditions |

|---|---|---|

| Melting Point | 187°C | Pure compound |

| Solubility | 50 mg/mL | Water at 20°C |

| UV Maximum | 259 nm | 100 mM phosphate buffer, pH 7.0 |

| Extinction Coefficient | 15.4 mM⁻¹ | At 259 nm |

| Stability | >2 years | -20°C, desiccated |

| Aqueous Stability | 1 week | 0°C |

Chemical Properties

Acid-Base Characteristics

The acid-base properties of magnesium adenosine triphosphate are governed by multiple ionizable groups including the phosphate moieties and the adenine base [53] [55]. The compound exhibits complex acid-base behavior with several distinct pKa values [33] [53]. The amino group of adenine displays a pKa value of approximately 4.0, while the secondary phosphate groups show pKa values around 6.5 [33]. Studies of nucleotide triphosphates indicate that the acid-base properties are significantly influenced by self-association and concentration effects [53]. The pKa value for the deprotonation of the adenine N-1 site has been determined to be affected by magnesium coordination [53]. Concentrated solutions of the compound demonstrate altered pKa values compared to dilute solutions due to intermolecular interactions [53]. The presence of magnesium ions influences the protonation state of phosphate groups, with coordination leading to stabilization of specific charge distributions [55] [57].

Redox Properties

Magnesium adenosine triphosphate does not participate directly in classical electron transfer redox reactions, as the magnesium-adenosine triphosphate coordination does not involve electron exchange between components [59]. The compound functions primarily through phosphoryl transfer reactions rather than redox processes [59]. However, the molecule can participate in electrochemical detection methods where the adenine base provides electroactive properties [61] [65]. Electrochemical studies have demonstrated detection limits as low as 5.6 nM using specialized electrode modifications [65]. The compound exhibits electrochemical activity through interactions with ferrocene-labeled aptamers and other electron mediators [61]. While not inherently redox-active, the molecule can facilitate electron transfer processes in biological systems through conformational changes and binding interactions [60].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant